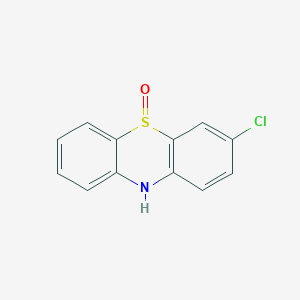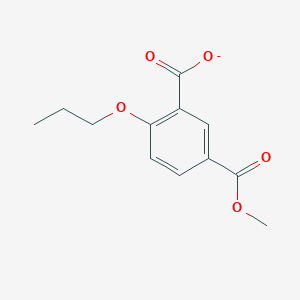![molecular formula C20H18N4OS B14366798 3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole CAS No. 93128-95-1](/img/structure/B14366798.png)
3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a unique combination of an indole core, a thiazole ring, and an azo group, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Azo Coupling Reaction: The azo group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the thiazole derivative.
Indole Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite, hydrogen gas with palladium on carbon (Pd/C), and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学研究应用
3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole has several scientific research applications:
作用机制
The mechanism of action of 3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, leading to the inhibition of enzymatic activity, receptor modulation, or DNA intercalation.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its anticancer and antimicrobial effects.
相似化合物的比较
Similar Compounds
3-(6-Chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one: Another azo compound with similar antimicrobial properties.
4-(4-Fluoro-phenylazo)-3-methyl-4H-isoxazol-5-one: Exhibits antibacterial activity.
属性
CAS 编号 |
93128-95-1 |
|---|---|
分子式 |
C20H18N4OS |
分子量 |
362.4 g/mol |
IUPAC 名称 |
(5-methoxy-4-methyl-1,3-thiazol-2-yl)-(1-methyl-2-phenylindol-3-yl)diazene |
InChI |
InChI=1S/C20H18N4OS/c1-13-19(25-3)26-20(21-13)23-22-17-15-11-7-8-12-16(15)24(2)18(17)14-9-5-4-6-10-14/h4-12H,1-3H3 |
InChI 键 |
OMIBVDHMWIQJKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)N=NC2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


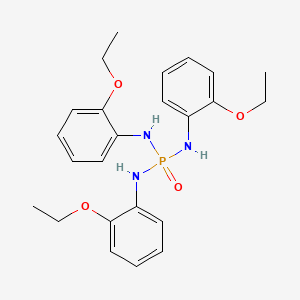

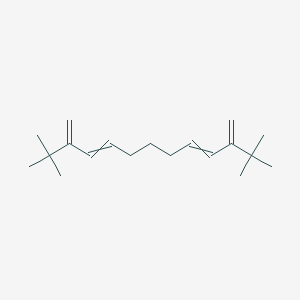
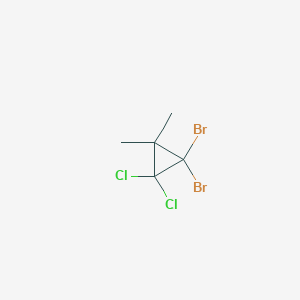
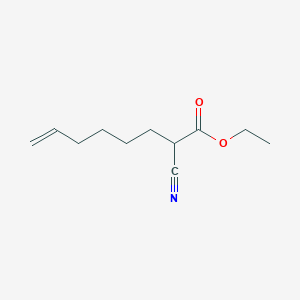
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
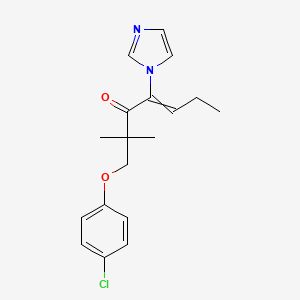
silanol](/img/structure/B14366759.png)
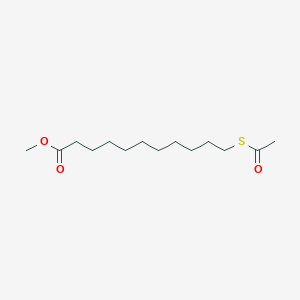
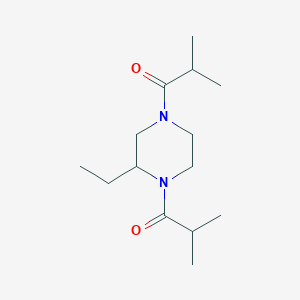
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
